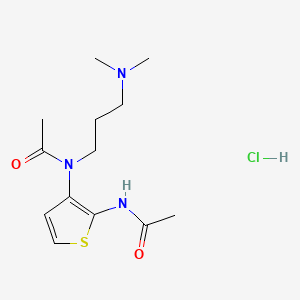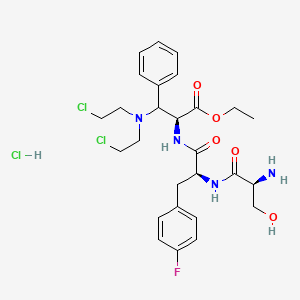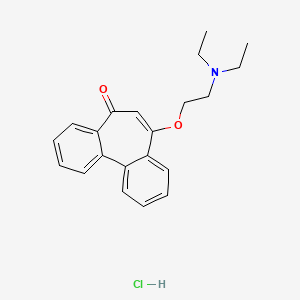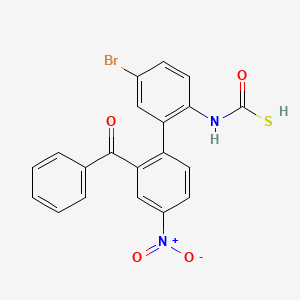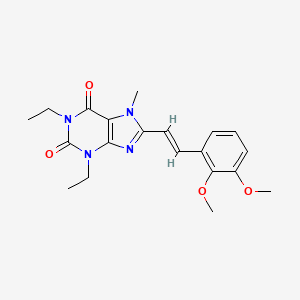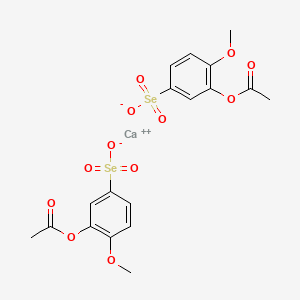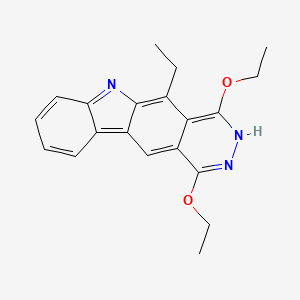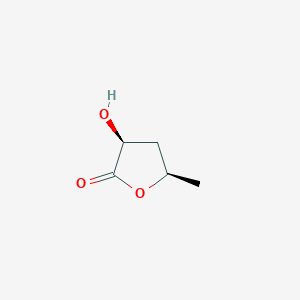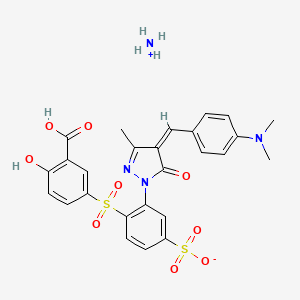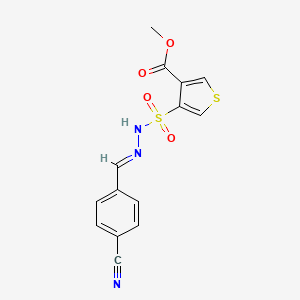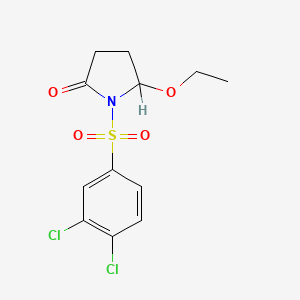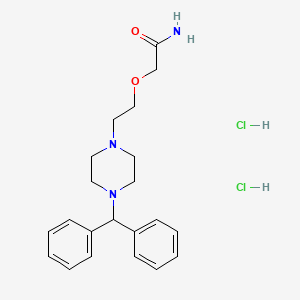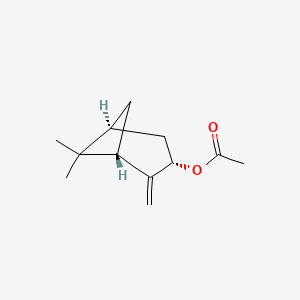
Pinocarvyl acetate, cis-(+)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pinocarvyl acetate, cis-(+)-: is an organic compound with the molecular formula C12H18O2 and a molecular weight of 194.2701 g/mol . . This compound is characterized by its unique chemical structure, which includes a cyclohexene ring with an acetate group attached.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pinocarvyl acetate, cis-(+)- can be synthesized through the reaction of β-pinenoxide with acetic anhydride in the presence of an acid catalyst such as montmorillonite K-10 . The reaction is typically carried out in a solvent like dichloromethane under controlled temperature conditions to achieve high yields.
Industrial Production Methods: Industrial production of pinocarvyl acetate, cis-(+)- often involves the use of β-pinenoxide as the starting material, which is reacted with acetic anhydride in the presence of various acid catalysts . The reaction conditions are optimized to maximize the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Pinocarvyl acetate, cis-(+)- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include and .
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include and .
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include and .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various .
Applications De Recherche Scientifique
Pinocarvyl acetate, cis-(+)- has a wide range of scientific research applications, including:
Chemistry:
- Used as a precursor in the synthesis of other organic compounds.
- Employed in analytical chemistry for the development of new analytical methods.
Biology:
- Investigated for its potential antimicrobial properties.
- Studied for its effects on cell signaling pathways .
Medicine:
- Explored for its potential use in pharmaceutical formulations .
- Researched for its anti-inflammatory and antioxidant properties.
Industry:
- Used as a fragrance compound in the perfume industry.
- Employed as a flavoring agent in the food industry.
Mécanisme D'action
The mechanism of action of pinocarvyl acetate, cis-(+)- involves its interaction with various molecular targets and pathways . It is believed to exert its effects through the modulation of enzyme activity and receptor binding . The compound may also influence gene expression and cellular signaling pathways , leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
- trans-Pinocarvyl acetate
- (Z)-Pinocarvyl acetate
- Pinocarvyl acetate
Comparison: Pinocarvyl acetate, cis-(+)- is unique due to its stereochemistry , which influences its chemical reactivity and biological activity . Compared to its stereoisomers, it may exhibit different physical properties and biological effects , making it a valuable compound for various applications.
Propriétés
Numéro CAS |
75044-06-3 |
|---|---|
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
[(1S,3S,5S)-6,6-dimethyl-2-methylidene-3-bicyclo[3.1.1]heptanyl] acetate |
InChI |
InChI=1S/C12H18O2/c1-7-10-5-9(12(10,3)4)6-11(7)14-8(2)13/h9-11H,1,5-6H2,2-4H3/t9-,10+,11-/m0/s1 |
Clé InChI |
UDBAGFUFASPUFS-AXFHLTTASA-N |
SMILES isomérique |
CC(=O)O[C@H]1C[C@@H]2C[C@H](C1=C)C2(C)C |
SMILES canonique |
CC(=O)OC1CC2CC(C1=C)C2(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


